EBPC

Catalog No.
S526821
CAS No.
4450-98-0
M.F
C14H15NO4
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EBPC

CAS Number

4450-98-0

Product Name

EBPC

IUPAC Name

ethyl 1-benzyl-4-hydroxy-5-oxo-2H-pyrrole-3-carboxylate

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,16H,2,8-9H2,1H3

InChI Key

IGYRPDIWSYGHMY-UHFFFAOYSA-N

SMILES

Array

solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1-EBPC,ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)O

Ethyl 1-benzyl-3-hydroxy- 2-oxo[5H]pyrrole-4-carboxylate is a pyrroline and a carboxylic acid.
RN & structure given in first source

Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate (EBPC) is a sterically hindered phenolic antioxidant. This class of compounds is critical for preventing thermo-oxidative degradation in polymeric materials, lubricants, and other organic substrates by terminating free-radical chain reactions. [REFS-1, REFS-2] Unlike common substitutes, the specific molecular structure of EBPC, featuring a para-positioned ethyl carboxylate group, provides a distinct balance of properties such as thermal stability, low volatility, and compatibility, which are crucial for demanding processing conditions and long-term applications.

While numerous phenolic antioxidants exist, direct substitution for EBPC often fails in practice. Commodity antioxidants like Butylated Hydroxytoluene (BHT) offer a lower cost but suffer from high volatility, leading to significant loss during high-temperature processing (above 200°C) and a tendency to migrate out of the finished product. Higher molecular weight alternatives, such as Irganox 1010, provide excellent stability but have different solubility profiles and compatibility, which can impact dispersion and performance in specific polymer matrices. The ethyl carboxylate group on EBPC's structure modifies its polarity and molecular weight, creating a performance profile that is not interchangeable with simple alkyl-substituted phenols or larger, more complex structures, making it a targeted choice for specific formulation and processing windows.

Superior Thermal Stability: Higher Decomposition Onset Compared to Commodity Antioxidants

EBPC's parent acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid, demonstrates high thermal stability with a melting point range of 206-210°C. [REFS-1, REFS-2] In contrast, the widely used commodity antioxidant BHT has a significantly lower melting point of approximately 70°C and its peroxide decomposition product (BHTOOH) begins to decompose rapidly around 102°C (375.2 K). [2] This superior thermal resistance makes EBPC and its derivatives suitable for high-temperature processing applications where lower-stability antioxidants would volatilize or degrade prematurely.

Evidence DimensionThermal Stability (Melting/Decomposition Point)
Target Compound Data206-210°C (Melting point of parent acid)
Comparator Or BaselineBHT: ~70°C (Melting Point); BHTOOH: ~102°C (Decomposition Onset)
Quantified DifferenceOver 130°C higher melting point than BHT, indicating significantly lower volatility and higher stability at processing temperatures.
ConditionsStandard melting point determination and Differential Scanning Calorimetry (DSC).

This ensures the antioxidant remains effective and does not fume off during demanding polymer extrusion or molding processes, leading to better end-product quality and consistency.

Reduced Volatility and Migration Risk Compared to BHT

The molecular weight of EBPC (278.39 g/mol) is substantially higher than that of BHT (220.35 g/mol). In polymer processing, higher molecular weight antioxidants exhibit significantly lower volatility and reduced migration rates. For example, studies on polyolefins show that smaller molecules like BHT have a higher diffusion coefficient and can experience losses of 20-30% during processing, whereas larger phenolic antioxidants are retained more effectively. [REFS-1, REFS-2] This structural difference makes EBPC a more persistent and reliable stabilizer, especially in thin-film or food-contact applications where migration is a critical regulatory and performance concern.

Evidence DimensionMolecular Weight (as a proxy for volatility and migration potential)
Target Compound Data278.39 g/mol
Comparator Or BaselineBHT: 220.35 g/mol
Quantified Difference26% higher molecular weight than BHT.
ConditionsPolymer processing, particularly in polyolefins like polyethylene.

Selecting EBPC reduces the risk of additive loss during manufacturing and minimizes leaching from the final product, enhancing long-term stability and safety.

Precursor Suitability for High-Performance Antioxidants and UV Absorbers

EBPC and its parent acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid, are documented precursors for synthesizing more complex, high-performance polymer additives. [REFS-1, REFS-2] For example, the parent acid is a key starting material for UV absorbers and other antioxidants used in demanding materials like polypropylene. [1] The ester functionality of EBPC offers a reactive handle for incorporation into polymer backbones or for further chemical modification, a feature not present in simple alkylated phenols like BHT. This makes EBPC a strategic procurement choice for research and manufacturing processes aimed at developing next-generation stabilizers.

Evidence DimensionSynthetic Versatility
Target Compound DataContains an ethyl ester group, suitable for transesterification or other modifications.
Comparator Or BaselineBHT: Lacks a functional group for straightforward chemical modification.
Quantified DifferenceQualitative difference in chemical functionality enabling broader synthetic applications.
ConditionsOrganic synthesis of polymer additives.

Procuring EBPC provides a versatile intermediate for creating proprietary, high-value stabilizers, offering a pathway to performance beyond off-the-shelf solutions.

Stabilization of Polyolefins in High-Temperature Processing

Due to its high thermal stability and low volatility compared to BHT, EBPC is the right choice for stabilizing polymers like polypropylene and polyethylene during extrusion, injection molding, and other processes conducted at elevated temperatures where additive retention is critical for preventing degradation and maintaining melt flow index. [1]

Formulations Requiring Low Additive Migration

In applications with stringent safety requirements, such as food packaging films, medical devices, or consumer goods, EBPC's higher molecular weight versus BHT makes it a preferred option to minimize the risk of additive leaching, ensuring greater product safety and regulatory compliance.

Synthesis of Custom Polymer Additives

For R&D and manufacturing focused on creating novel, high-performance additives, EBPC serves as a key building block. Its ester functionality allows for its use as a precursor in the synthesis of specialized UV absorbers or high molecular weight antioxidants, providing a route to customized solutions not achievable with non-functionalized phenols. [2]

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

261.10010796 Da

Monoisotopic Mass

261.10010796 Da

Heavy Atom Count

19

UNII

MW8LQ9P85C

Wikipedia

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate

Dates

Last modified: 08-15-2023

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